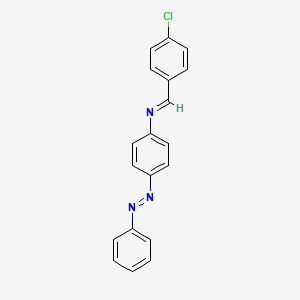

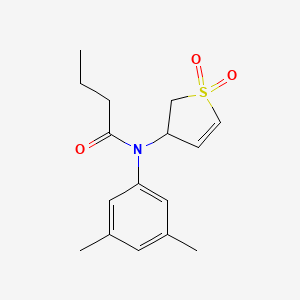

(4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine

Overview

Description

The compound you mentioned seems to be a derivative of benzylidene compounds . Benzylidene compounds are derivatives of benzylidene, and they are often used as protecting groups in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of benzylidene compounds can vary depending on the substituents. For example, dibenzylideneacetone is (PhCH=CH)2CO .Chemical Reactions Analysis

Benzylidene compounds can participate in various chemical reactions. For instance, Knoevenagel condensation is a well-known reaction for the formation of a carbon–carbon double bond that is widely used both in academic organizations and in the agrochemical, pharmaceutical, and perfume industries .Physical And Chemical Properties Analysis

The physical and chemical properties of benzylidene compounds can vary greatly depending on their structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Anticancer Properties

Chalcones, to which this compound belongs, form a class of flavonoid-like phenolic compounds. Naturally occurring chalcones have been investigated for their potential anticancer effects. Their unique chemical structure and ease of modification have inspired the synthesis of chalcone derivatives. These synthetic analogs often exhibit similar bioactivities to their natural counterparts but with enhanced potency and reduced toxicity . Researchers have explored the anticancer potential of (4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine and its derivatives.

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. The addition of a chlorine functionality at the C-4’ position of this compound could enhance its antifungal potency. Studies have demonstrated that (E)-2-(4’-chloro-benzylidene)-1-tetralone, a derivative of our compound, exhibits better antifungal activity than the positive control ketoconazole .

Nonlinear Optical Properties

Organic materials with aromatic rings, such as chalcones, are of interest in nonlinear optics. These compounds can be studied using techniques like degenerate four-wave mixing (DFWM) and Z-scan. Investigating the nonlinear optical properties of (4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine derivatives could lead to applications in high-resolution spectroscopy and laser printing .

Photonic Applications

Chalcones and their derivatives have potential applications in photonics. Their large band gap, thermal stability, and tailored flexibility make them suitable for use in optical devices, remote sensing, and chemical sensing .

Bioinspired Drug Discovery

The bioinspired synthesis of chalcone derivatives opens up new chemical space for drug discovery. By modifying the chalcone scaffold, researchers can create novel compounds with potential therapeutic applications. Investigating the interactions of these derivatives at the biomolecular level is crucial for understanding their mechanisms of action .

Mechanism of Action

The mechanism of action of benzylidene compounds can vary depending on their structure and the context in which they are used. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)23-22-18-4-2-1-3-5-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODPHFHLGDVPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

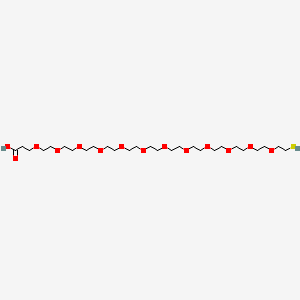

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501038104 | |

| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

742-71-2 | |

| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501038104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-CHLORO-BENZYLIDENE)-(4-PHENYLAZO-PHENYL)-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)

![2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2460994.png)

![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)

![ethyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2461001.png)

![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)